molecular formula C5H5F3N4O2 B2636304 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 2226181-85-5

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2636304
CAS No.: 2226181-85-5
M. Wt: 210.116
InChI Key: WGXIOZDWEPCWFH-UHFFFAOYSA-N
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Description

5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a nitro (-NO₂) group at the 5-position and a 2,2,2-trifluoroethyl substituent at the 1-position. Pyrazole derivatives are widely studied for their pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The trifluoroethyl group contributes to increased lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-4(12(13)14)1-3(9)10-11/h1H,2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXIOZDWEPCWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)CC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1H-pyrazole with trifluoroacetic anhydride in the presence of a base, followed by nitration using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted) Notable Properties
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Pyrazole -NO₂ (5), -CF₂CF₃ (1), -NH₂ (3) ~225.1 1.8 High lipophilicity, moderate solubility
Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate Pyrazole -NO₂ (4), -COOEt (1), -CONH₂ (3) ~268.2 0.9 Enhanced solubility, ester hydrolysis susceptibility
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a) Pyrazole-Thiophene -CN, -OH, -NH₂ ~290.3 1.2 Antimicrobial activity reported
Example 61 (EP 1 926 722 B1) Triazole -CF₃, -F, -CN ~509.2 3.5 High binding affinity to kinase targets

*LogP values estimated using computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Metabolic Stability: The trifluoroethyl group in the target compound may resist oxidative metabolism better than ethyl or ester groups in analogs like ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate .
  • Fluorine Effects : Fluorinated compounds (e.g., Example 61) demonstrate enhanced target affinity due to fluorine’s electronegativity and hydrophobic interactions, a trait likely shared by the trifluoroethylated pyrazole .

Biological Activity

5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H5F3N4O2C_5H_5F_3N_4O_2, and it exhibits significant lipophilicity attributed to the trifluoroethyl group. This lipophilicity enhances its ability to interact with biological membranes and macromolecules, potentially leading to various pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit promising antitumor properties. In particular, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For example, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) mutation-driven tumors by targeting specific kinases involved in tumor growth .

CompoundTargetActivity
This compoundBRAF(V600E)Inhibitory
4-Nitro-1H-pyrazoleEGFRInhibitory
3-Amino-5-nitropyrazoleAurora-A kinaseInhibitory

Anti-inflammatory and Antibacterial Activities

The compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. Furthermore, pyrazole derivatives have demonstrated antibacterial activity against various strains of bacteria, suggesting their potential use in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group and trifluoroethyl moiety significantly influences its lipophilicity and receptor binding affinity. Research indicates that modifications to these functional groups can enhance or diminish biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to form the pyrazole structure.
  • Introduction of the Nitro Group : Nitration reactions are performed to introduce the nitro substituent.
  • Trifluoroethylation : The trifluoroethyl group is added through nucleophilic substitution or other fluorination methods.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study focusing on a series of pyrazole derivatives including this compound, researchers observed significant inhibition of cell proliferation in BRAF(V600E) mutant melanoma cells. The compound was found to induce apoptosis through activation of specific apoptotic pathways.

Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of this compound in a mouse model of acute inflammation. The results indicated a marked reduction in edema and inflammatory markers post-treatment with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via diazonium salt intermediates. A validated approach involves dissolving 1H-pyrazol-5-amine in dry THF under nitrogen, followed by addition of boron trifluoride etherate and slow introduction of 3-methylbutyl nitrite at -20°C. The diazonium salt is filtered and further reacted to introduce the trifluoroethyl group . Key variables include temperature control (-20°C minimizes side reactions) and stoichiometric ratios (3:1 nitrite:amine). Typical yields range from 60–75%, but impurities (e.g., unreacted amines) require purification via column chromatography with ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : The trifluoroethyl group’s CF₃ protons appear as a quartet (δ 3.8–4.2 ppm, 3JHF^3J_{H-F} = 10 Hz), while the nitro group deshields adjacent pyrazole protons (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles and dihedral angles between the pyrazole ring and substituents. For example, the nitro group’s planarity with the pyrazole ring (dihedral angle < 10°) confirms conjugation .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 255.1 (calculated for C₆H₆F₃N₄O₂).

Q. What are the primary chemical reactivity trends of the nitro and trifluoroethyl groups in this compound?

  • Methodological Answer :

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It can be reduced to an amine using H₂/Pd-C (ethanol, 50°C) for downstream functionalization .
  • Trifluoroethyl Group : The CF₃ moiety enhances lipophilicity (LogP ≈ 1.8) and stabilizes the pyrazole ring against oxidative degradation. Reactivity at the C-F bonds is low under mild conditions but can undergo nucleophilic substitution with strong bases (e.g., KOH in DMSO) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioavailability and target binding in pharmacological studies?

  • Methodological Answer : The CF₃ group lowers the amine’s basicity (pKa reduction by ~1–2 units via inductive effects), enhancing membrane permeability. Molecular docking studies (e.g., using AutoDock Vina) show that the trifluoroethyl group fills hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors), while the nitro group forms hydrogen bonds with backbone amides. Comparative assays with non-fluorinated analogs show 2–3x higher IC₅₀ values for the trifluoroethyl derivative .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often stem from nitration efficiency. To address this:

  • Optimized Nitration : Use fuming HNO₃/H₂SO₄ at 0°C (instead of acetyl nitrate) to reduce by-products like 3-nitro isomers.
  • In Situ Monitoring : Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to track intermediate formation. Adjust reaction time if <90% conversion is observed after 2 hours .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-311+G(d,p) level predict bond dissociation energies (e.g., C-NO₂ = 290 kJ/mol), indicating thermal stability up to 150°C.
  • pH Stability : MD simulations (AMBER) in aqueous buffers show protonation of the pyrazole amine at pH < 4, leading to solubility increases (from 2 mg/mL at pH 7 to 15 mg/mL at pH 3) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Substitution Patterns : Replace the nitro group with cyano (-CN) to reduce metabolic liability while retaining electron-withdrawing effects.
  • Biological Assays : Test analogs against a kinase panel (e.g., EGFR, VEGFR2) to correlate substituent electronegativity with inhibition potency. For example, CF₃ analogs show 10x higher selectivity over CHF₂ derivatives in kinase assays .

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